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This guide provides a detailed examination of the Embryonic Lethal Abnormal Vision (ELAV)-
like family of RNA-binding proteins, with a core focus on their structural architecture and the
mechanisms of RNA recognition. ELAV proteins, particularly the human orthologs HUR
(ELAVL1), HuB (ELAVL2), HuC (ELAVL3), and HuD (ELAVLA4), are critical post-transcriptional
regulators of gene expression. They play pivotal roles in mRNA stabilization, alternative
splicing, and translation, making them significant factors in cellular processes like neuronal
development, stress response, and tumorigenesis.[1][2][3] Understanding the intricate
relationship between their structure and function is paramount for developing novel therapeutic
strategies that target these regulatory pathways.

Core Architecture of ELAV Proteins

All members of the ELAV/Hu family share a highly conserved structural organization.[4] This
architecture is characterized by the presence of three tandem RNA Recognition Motifs (RRMs)
and a flexible hinge region that separates the first two RRMs from the third.[1][4][5][6]

e N-Terminal Tandem RRMs (RRM1 and RRM2): Located at the N-terminus, these two
domains are connected by a short linker of about 10-12 amino acids.[7][8][9] They act in
concert as the primary binding site for AU-rich elements (ARES) within the 3' untranslated
regions (3' UTRs) of target mMRNAs.[10][11]

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1178518?utm_src=pdf-interest
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/15476286.2025.2471133
https://pmc.ncbi.nlm.nih.gov/articles/PMC11926907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179498/
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.848626/full
https://www.tandfonline.com/doi/full/10.1080/15476286.2025.2471133
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.848626/full
https://www.researchgate.net/figure/The-structure-of-ELAV-Hu-RNA-binding-protein-A-A-schematic-of-the-four-human-ELAV_fig1_389325962
https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://www.researchgate.net/figure/Structure-of-HuR-RRM1-2-HuR-RRM1-and-RRM2-are-coloured-red-and-yellow-respectively-a_fig1_236071350
https://en.wikipedia.org/wiki/ELAV-like_protein_1
https://www.researchgate.net/figure/Human-antigen-R-HuR-protein-topology-and-structure-A-Scheme-of-the-full-length-HuR_fig1_372892384
https://pubmed.ncbi.nlm.nih.gov/23519412/
https://www.rcsb.org/structure/4ED5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Hinge Region: A longer, basic, and largely unstructured linker of approximately 50 residues
separates RRM2 from RRM3.[6][7] This flexible region is crucial for the protein's overall
dynamics and contains a nucleocytoplasmic shuttling sequence, enabling the transport of
ELAV proteins between the nucleus and cytoplasm.[9][12]

e C-Terminal RRM (RRM3): The third RRM is located at the C-terminus. Its function is more
diverse; it contributes to RNA binding, often interacting with the poly(A) tail of mRNAs, and
also mediates protein-protein interactions, including dimerization or multimerization of ELAV
proteins on target RNAs.[1][8][12][13][14][15]

Due to the intrinsic flexibility of the hinge region, a full-length crystal or NMR structure of any
ELAV protein has yet to be solved.[6] However, high-resolution structures of the individual
RRM domains and the tandem RRM1/2, both alone and in complex with RNA, have provided
profound insights into their function.[6][10][11][13]
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Fig. 1: Domain organization of ELAV/Hu family proteins.

The RNA Recognition Motif (RRM) Domain

The RRM is one of the most abundant protein domains in eukaryotes and is the primary
module for recognizing single-stranded RNA.[16][17][18] The canonical RRM domain, found in
all ELAV proteins, is approximately 90 amino acids long and adopts a conserved Bappaf
topology.[6][12][19]

This fold consists of a four-stranded antiparallel 3-sheet packed against two a-helices.[12][17]
The B-sheet surface serves as the primary platform for RNA interaction.[19] Two highly
conserved sequences, known as Ribonucleoprotein (RNP) motifs, are central to this
interaction:

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://www.researchgate.net/figure/Structure-of-HuR-RRM1-2-HuR-RRM1-and-RRM2-are-coloured-red-and-yellow-respectively-a_fig1_236071350
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://www.researchgate.net/figure/Human-antigen-R-HuR-protein-topology-and-structure-A-Scheme-of-the-full-length-HuR_fig1_372892384
https://www.pnas.org/doi/10.1073/pnas.1808696116
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/15476286.2025.2471133
https://en.wikipedia.org/wiki/ELAV-like_protein_1
https://www.pnas.org/doi/10.1073/pnas.1808696116
https://www.rcsb.org/structure/6GD2
https://academic.oup.com/nar/article/36/4/1390/2410496
https://academic.oup.com/nar/article/25/18/3564/1043900
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://pubmed.ncbi.nlm.nih.gov/23519412/
https://www.rcsb.org/structure/4ED5
https://www.rcsb.org/structure/6GD2
https://www.benchchem.com/product/b1178518?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/15853797/
https://en.wikipedia.org/wiki/RNA_recognition_motif
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1010859
https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://www.pnas.org/doi/10.1073/pnas.1808696116
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113803/
https://www.pnas.org/doi/10.1073/pnas.1808696116
https://en.wikipedia.org/wiki/RNA_recognition_motif
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113803/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e RNP2: Located on the first B-strand (31).

e RNP1: Located on the third 3-strand (33).

These RNP motifs contain key aromatic and basic residues that engage in stacking interactions
with RNA bases and electrostatic interactions with the phosphate backbone, respectively,
forming the core of the RNA-binding interface.[3][19]
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Fig. 2: Schematic of the conserved RRM domain topology.

Mechanism of RNA Recognition by ELAV Proteins

The three RRM domains of ELAV proteins cooperate to achieve high-affinity and specific
binding to target RNAs, which are typically characterized by U-rich or AU-rich sequences.[1][4]

[20][21]

o RRM1/2 Tandem and ARE Binding: The tandem RRM1 and RRM2 domains are the primary
determinants for binding to AREs. Structural studies of HUR and HuD complexed with ARE-
containing RNA fragments reveal that RRM1 and RRM2 form a cleft that cradles the single-
stranded RNA.[10][22] RRML1 serves as the principal binding domain, making extensive
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contacts with the RNA.[8][10][23] Upon initial binding by RRM1, the protein-RNA complex
undergoes a conformational change that engages the inter-domain linker and RRM2,
significantly enhancing the overall binding affinity and stability of the complex.[10][11]

¢ Role of RRM3: While RRM1 and RRM2 are crucial for ARE recognition, RRM3 has a distinct
but cooperative function. It has been shown to bind to the poly(A) tail of mMRNAS, suggesting
a bifunctional role for ELAV proteins in recognizing both the 3' UTR and the poly(A) tail.[1]
[15][24] Furthermore, RRM3 is implicated in the multimerization of ELAV proteins, a process
that may be necessary for the regulation of certain targets, such as in alternative splicing.[14]

e Binding Specificity: ELAV proteins exhibit a preference for U-rich sequences.[25]
Phylogenomic analysis has identified a core binding motif of USN2U3 that, when repeated
with optimal spacing, facilitates high-affinity binding and complex formation.[26][27] The
proteins can unwind local secondary structures, such as stem-loops, to access these binding
motifs.[26] The cooperative binding of multiple RRMs to spaced U-rich motifs is a key
mechanism for achieving gene-specific regulation despite the degenerate nature of the
binding sequence.[26]

Quantitative and Structural Data Summary

The following tables summarize key quantitative binding data and available structural
information for ELAV/Hu proteins.

Table 1: ELAV/Hu Protein-RNA Binding Affinities (Dissociation Constants, Kd)
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. . RNA Substrate
Protein/Domai
(SequencelSo Kd Method Reference
n Construct
urce)
HuD (full-length) UU(AUUU)3AUU  Nanomolar range SPR [20]
Kd increased by
HuD (RRM1
UU(AUUU)3AUU 2 orders of SPR [20]
deleted) )
magnitude
Kd increased by
HuD (RRM2 _
UUAUUU)3AUU  >2 orders of Gel Shift/ SPR [28]
deleted) )
magnitude
HuD (RRM3 Moderately
UU(AUUU)3AUU o SPR [20]
deleted) reduced affinity
Micromolar
HuD RRM1 UU(AUUU)3AUU SPR [20]
range
HuD RRM2 / N
UU(AUUU)3AUU  Millimolar range SPR [20]
RRM3
c-fos ARE
HuR RRM1/2 (AUUUUUAUUU 169 nM FPA [7]
U)
c-fos ARE
HUR RRM1 (AUUUUUAUUU  4.88 pM FPA [7]
U)

Table 2: Selected PDB Structures of Human ELAV/Hu Proteins
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. Resolution o
PDB ID Protein Construct Method A) Description
Complex with
HuR X-ray
4ED5 RRM1/2 ) ] 2.00 c-fos ARE-
(ELAVL]) Diffraction
RNA
HUR X-ray RNA-free
4EGL RRM1/2 ] ] 2.90
(ELAVLY]) Diffraction (apo) form
Full Length Crystal
HuR ] X-ray
AFXV (residues 1- ) ] 1.90 structure of
(ELAVLY]) Diffraction
326) ELAVL1
HUR X-ray Complex with
6GD2 RRM3 ) ] 1.90
(ELAVLY]) Diffraction ARE-RNA
Complex with
HuD X-ray
1FXL RRM1/2 ] ] 1.80 c-fos ARE-
(ELAVLA) Diffraction
RNA
Complex with
HuD X-ray
1G2E RRM1/2 ] ] 2.30 TNF-a ARE-
(ELAVL4) Diffraction

RNA

Data compiled from the RCSB Protein Data Bank and associated publications.[10][11][13][22]
[29]

ELAV-Mediated Post-Transcriptional Regulation

By binding to target mMRNAs, ELAV proteins serve as master regulators of their fate. A primary
function is the stabilization of mMRNAs that would otherwise be rapidly degraded.
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ELAV-Mediated mRNA Stabilization
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Fig. 3: Workflow of ELAV proteins stabilizing target mRNAS.
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ELAV proteins bind to AREs in the 3' UTR, shielding the transcript from exonucleases and
other decay-inducing factors. This protection leads to an increased mRNA half-life, making it
available for translation over a longer period, ultimately amplifying protein output.[1][30] Beyond
stability, ELAV proteins are also integral to regulating alternative splicing and alternative
polyadenylation, particularly in the nervous system, thereby diversifying the proteome.[2][30]
[31][32][33]

Key Experimental Protocols

The structural and functional characterization of ELAV proteins relies on a suite of biophysical
and biochemical techniques.

Purpose: To determine the three-dimensional atomic structure of ELAV domains and their
complexes with RNA.

e Protein Expression and Purification: Clone the desired ELAV/Hu construct (e.g., RRM1/2)
into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag). Express
the protein in E. coli (e.g., BL21(DE3) strain). Purify the protein using affinity chromatography
(e.g., Ni-NTA), followed by ion exchange and size-exclusion chromatography to achieve high

purity.

o Complex Formation: For co-crystallization, incubate the purified protein with a stoichiometric
amount of a synthetic RNA oligonucleotide containing the target binding sequence.

o Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, salts,
temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered
crystals.

o Data Collection: Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data using
a synchrotron radiation source.

o Structure Determination: Process the diffraction data. Solve the structure using molecular
replacement if a homologous structure exists, or experimental phasing methods. Refine the
atomic model against the experimental data to produce the final structure.[11][22][29]

Purpose: To measure the binding affinity (Kd) between an ELAV protein and a fluorescently
labeled RNA ligand in solution.
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RNA Labeling: Synthesize an RNA oligonucleotide corresponding to the target sequence
with a fluorescent label (e.qg., fluorescein) at one end.

Assay Setup: Prepare a series of dilutions of the purified ELAV protein in a suitable binding
buffer.

Measurement: To each protein dilution, add a constant, low concentration of the fluorescently
labeled RNA. Incubate to allow the binding to reach equilibrium.

Data Acquisition: Measure the fluorescence polarization of each sample using a plate reader
or fluorometer. Polarized light is used for excitation, and the emission is measured parallel
and perpendicular to the excitation plane.

Data Analysis: Plot the change in fluorescence polarization as a function of protein
concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding
model) to determine the dissociation constant (Kd).[10][11]
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Fluorescence Polarization Assay (FPA) Workflow
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Fig. 4: Experimental workflow for determining binding affinity via FPA.
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Purpose: To study the real-time kinetics (association rate, kon; dissociation rate, koff) and
equilibrium binding affinity (Kd) of the protein-RNA interaction.

o Chip Preparation: Immobilize a biotinylated RNA oligonucleotide corresponding to the target
sequence onto a streptavidin-coated sensor chip surface.

» Analyte Injection (Association): Flow a solution containing the purified ELAV protein
(analyte) at a specific concentration over the sensor chip surface. The binding of the protein
to the immobilized RNA causes a change in the refractive index at the surface, which is
detected as a change in the SPR signal (measured in Response Units, RU).

» Buffer Wash (Dissociation): Replace the protein solution with a continuous flow of buffer. The
dissociation of the protein from the RNA is monitored as a decrease in the SPR signal over
time.

o Regeneration: If necessary, inject a regeneration solution to strip the bound protein from the
chip, preparing it for the next cycle.

» Data Analysis: Repeat the cycle with multiple concentrations of the analyte. Globally fit the
association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1
Langmuir binding) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff /
kon).[20][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. tandfonline.com [tandfonline.com]

e 2. ELAV/Hu RNA-binding protein family: key regulators in neurological disorders, cancer, and
other diseases - PMC [pmc.ncbi.nlm.nih.gov]

e 3. Hu Antigen R (HUR) Protein Structure, Function and Regulation in Hepatobiliary Tumors -
PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1178518?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10848602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC85909/
https://www.benchchem.com/product/b1178518?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/15476286.2025.2471133
https://pmc.ncbi.nlm.nih.gov/articles/PMC11926907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11926907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179498/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Frontiers | Regulation of the Alternative Neural Transcriptome by ELAV/Hu RNA Binding
Proteins [frontiersin.org]

. researchgate.net [researchgate.net]
. academic.oup.com [academic.oup.com]
. researchgate.net [researchgate.net]

. ELAV-like protein 1 - Wikipedia [en.wikipedia.org]

© 00 ~N o o

. researchgate.net [researchgate.net]

10. The structure of the ARE-binding domains of Hu antigen R (HuUR) undergoes
conformational changes during RNA binding - PubMed [pubmed.nchbi.nlm.nih.gov]

11. rcsb.org [resb.org]

12. pnas.org [pnas.org]

13. rcsb.org [resb.org]

14. academic.oup.com [academic.oup.com]
15. academic.oup.com [academic.oup.com]

16. The RNA recognition motif, a plastic RNA-binding platform to regulate post-transcriptional
gene expression - PubMed [pubmed.ncbi.nim.nih.gov]

17. RNA recognition motif - Wikipedia [en.wikipedia.org]

18. Deciphering the RRM-RNA recognition code: A computational analysis | PLOS
Computational Biology [journals.plos.org]

19. Structural mechanisms of RNA recognition: sequence-specific and non-specific RNA-
binding proteins and the Cas9-RNA-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

20. HuD RNA recognition motifs play distinct roles in the formation of a stable complex with
AU-rich RNA - PubMed [pubmed.nchbi.nim.nih.gov]

21. journals.biologists.com [journals.biologists.com]

22. Structural basis for recognition of AU-rich element RNA by the HuD protein - PubMed
[pubmed.ncbi.nim.nih.gov]

23. HuD RNA Recognition Motifs Play Distinct Roles in the Formation of a Stable Complex
with AU-Rich RNA - PMC [pmc.ncbi.nim.nih.gov]

24. The Elav-like proteins bind to AU-rich elements and to the poly(A) tail of mRNA - PMC
[pmc.ncbi.nlm.nih.gov]

25. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.848626/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.848626/full
https://www.researchgate.net/figure/The-structure-of-ELAV-Hu-RNA-binding-protein-A-A-schematic-of-the-four-human-ELAV_fig1_389325962
https://academic.oup.com/narmolmed/article/2/1/ugaf002/7997676
https://www.researchgate.net/figure/Structure-of-HuR-RRM1-2-HuR-RRM1-and-RRM2-are-coloured-red-and-yellow-respectively-a_fig1_236071350
https://en.wikipedia.org/wiki/ELAV-like_protein_1
https://www.researchgate.net/figure/Human-antigen-R-HuR-protein-topology-and-structure-A-Scheme-of-the-full-length-HuR_fig1_372892384
https://pubmed.ncbi.nlm.nih.gov/23519412/
https://pubmed.ncbi.nlm.nih.gov/23519412/
https://www.rcsb.org/structure/4ED5
https://www.pnas.org/doi/10.1073/pnas.1808696116
https://www.rcsb.org/structure/6GD2
https://academic.oup.com/nar/article/36/4/1390/2410496
https://academic.oup.com/nar/article/25/18/3564/1043900
https://pubmed.ncbi.nlm.nih.gov/15853797/
https://pubmed.ncbi.nlm.nih.gov/15853797/
https://en.wikipedia.org/wiki/RNA_recognition_motif
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1010859
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1010859
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113803/
https://pubmed.ncbi.nlm.nih.gov/10848602/
https://pubmed.ncbi.nlm.nih.gov/10848602/
https://journals.biologists.com/dev/article/141/10/2046/45964/The-RNA-binding-protein-ELAV-regulates-Hox-RNA
https://pubmed.ncbi.nlm.nih.gov/11175903/
https://pubmed.ncbi.nlm.nih.gov/11175903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC85909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC85909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC146929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC146929/
https://academic.oup.com/nar/article/33/19/6372/1308673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 26. Phylogenomic instructed target analysis reveals ELAV complex binding to multiple
optimally spaced U-rich motifs - PubMed [pubmed.ncbi.nim.nih.gov]

e 27. academic.oup.com [academic.oup.com]
o 28. tandfonline.com [tandfonline.com]
e 29. rcsb.org [rcsb.org]

o 30. The ELAV family of RNA-binding proteins in synaptic plasticity and long-term memory -
PMC [pmc.ncbi.nlm.nih.gov]

e 31. The neuron-specific RNA-binding protein ELAV regulates neuroglian alternative splicing
in neurons and binds directly to its pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]

» 32. Regulatory consequences of neuronal ELAV-like protein binding to coding and non-
coding RNAs in human brain | eLife [elifesciences.org]

e 33. sdbonline.org [sdbonline.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to ELAV Protein Structure
and RNA Recognition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178518#elav-protein-structure-and-rna-recognition-
motif-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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